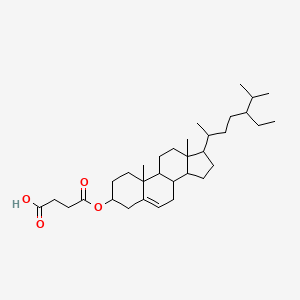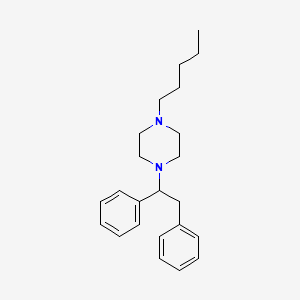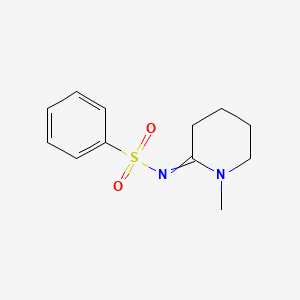
1,6-Bis(4-methylbenzene-1-sulfonyl)-1,6-diazacyclohexadecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,6-Bis(4-methylbenzene-1-sulfonyl)-1,6-diazacyclohexadecane is a chemical compound known for its unique structure and properties It consists of a 1,6-diazacyclohexadecane ring with two 4-methylbenzene-1-sulfonyl groups attached at the 1 and 6 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-Bis(4-methylbenzene-1-sulfonyl)-1,6-diazacyclohexadecane typically involves the reaction of 1,6-diazacyclohexadecane with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and implementing continuous flow processes to increase yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1,6-Bis(4-methylbenzene-1-sulfonyl)-1,6-diazacyclohexadecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the removal of sulfonyl groups.
Substitution: The sulfonyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: De-sulfonylated products.
Substitution: Compounds with new functional groups replacing the sulfonyl groups.
Aplicaciones Científicas De Investigación
1,6-Bis(4-methylbenzene-1-sulfonyl)-1,6-diazacyclohexadecane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1,6-Bis(4-methylbenzene-1-sulfonyl)-1,6-diazacyclohexadecane involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl groups can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The diazacyclohexadecane ring provides structural rigidity, enhancing the binding affinity and specificity of the compound.
Comparación Con Compuestos Similares
Similar Compounds
- 1,6-Bis(4-methylbenzene-1-sulfonyl)-1,6-diazacycloundecane
- 1,6-Bis-O-(4-methylbenzene-1-sulfonyl)hexitol
Uniqueness
1,6-Bis(4-methylbenzene-1-sulfonyl)-1,6-diazacyclohexadecane is unique due to its specific ring size and the presence of two sulfonyl groups. This structure provides distinct chemical and physical properties compared to similar compounds, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
87338-09-8 |
|---|---|
Fórmula molecular |
C28H42N2O4S2 |
Peso molecular |
534.8 g/mol |
Nombre IUPAC |
1,6-bis-(4-methylphenyl)sulfonyl-1,6-diazacyclohexadecane |
InChI |
InChI=1S/C28H42N2O4S2/c1-25-13-17-27(18-14-25)35(31,32)29-21-9-7-5-3-4-6-8-10-22-30(24-12-11-23-29)36(33,34)28-19-15-26(2)16-20-28/h13-20H,3-12,21-24H2,1-2H3 |
Clave InChI |
GZKRXKZEHCADEE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCCCCCCCCN(CCCC2)S(=O)(=O)C3=CC=C(C=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[[2-chloroethyl(nitroso)carbamoyl]amino]-N,3-diphenylpropanamide](/img/structure/B14412647.png)
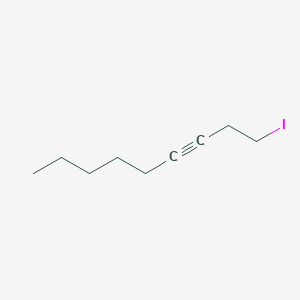

![5-[Chloro(dimethyl)silyl]pentyl 2-methylprop-2-enoate](/img/structure/B14412664.png)

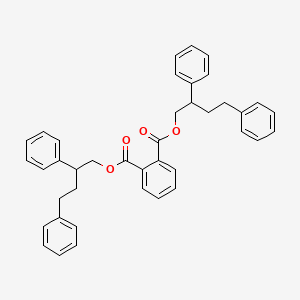
![N-(2-Methyl-2-azabicyclo[2.2.2]octan-3-ylidene)hydroxylamine](/img/structure/B14412681.png)
![1-[(4-Aminobutyl)(2-carboxy-4-phenylbutyl)carbamoyl]-L-proline](/img/structure/B14412689.png)
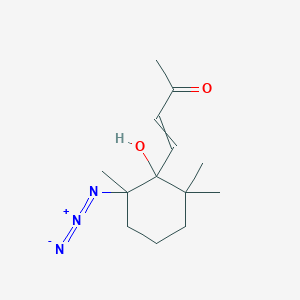
![2-[(Trifluoroacetyl)oxy]-2H-1,3,2-benzodioxaphosphole](/img/structure/B14412711.png)

